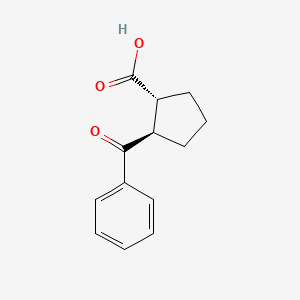

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is a chiral compound with significant importance in organic chemistry. It features a cyclopentane ring substituted with a benzoyl group at the second position and a carboxylic acid group at the first position. The compound’s chirality arises from the two stereocenters at the first and second positions of the cyclopentane ring, making it an interesting subject for stereochemical studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an alkyl group or through hydrolysis of an ester precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts may be employed to enhance the efficiency and selectivity of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the benzoyl group can yield cyclopentane derivatives with hydroxyl groups.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxycyclopentane derivatives.

Substitution: Esters and amides of this compound.

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthesis of Pharmaceuticals

- Trans-2-benzoylcyclopentane-1-carboxylic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that enhance biological activity.

-

Chiral Resolution

- The compound is utilized in chiral resolution processes, where it can be involved in the separation of enantiomers. This is crucial for developing optically pure drugs, as many pharmaceutical agents require specific stereochemistry for efficacy.

- Analytical Chemistry

- Biological Studies

Case Study 1: Chiral Separation

A study focused on the resolution of racemic mixtures involving this compound demonstrated its effectiveness as a resolving agent. The use of specific resolving agents resulted in high enantiomeric excess, showcasing its utility in obtaining pure enantiomers necessary for drug development.

| Sample Type | R-Enantiomer (%) | S-Enantiomer (%) |

|---|---|---|

| Crude Cake | 70.15 | 29.84 |

| First Purified Cake | 79.44 | 20.55 |

| Second Purified Cake | 94.45 | 5.54 |

This table illustrates the increasing purity levels achieved through successive purification steps .

Case Study 2: Pharmaceutical Synthesis

This compound has been employed in synthesizing novel anti-inflammatory agents. Research indicated that modifications to the benzoyl group could enhance anti-inflammatory activity while maintaining low toxicity levels.

Toxicological Insights

Research has highlighted the importance of understanding the toxicological profiles of compounds like this compound. Studies have suggested that similar aryl alkanoates possess low local toxicity and no significant systemic toxicity, which is vital for their application in pharmaceuticals .

Mécanisme D'action

The mechanism of action of TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins.

Comparaison Avec Des Composés Similaires

(1R,2R)-2-Benzoylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

(1R,2R)-2-Benzoylcyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.

(1R,2R)-2-Benzoylcyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.

Uniqueness: TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is unique due to its specific ring size and stereochemistry, which influence its reactivity and interactions with other molecules. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis.

Activité Biologique

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid functional group. Its molecular formula is C13H12O2, and it possesses distinct physical properties that influence its biological interactions.

Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The MTT assay has been employed to evaluate the viability of tumor cells upon exposure to this compound. The results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including:

| Cell Line | CC50 (µM) | % Inhibition |

|---|---|---|

| A549 | 25 | 75 |

| SK-BR-3 | 30 | 70 |

| Jurkat | 20 | 80 |

| COLO201 | 15 | 85 |

These findings suggest that this compound may act as a promising candidate for further development as an anticancer agent, particularly due to its selective action against certain tumor types .

The mechanism through which this compound exerts its cytotoxic effects involves interference with the cell cycle. Flow cytometry analysis has shown that treatment with the compound leads to cell cycle arrest in the G1 phase, with subsequent effects on DNA synthesis and cellular proliferation. This suggests that the compound may inhibit key processes necessary for cancer cell survival and replication .

Biocatalytic Applications

In addition to its antitumor properties, this compound has been investigated for its potential as a substrate in biocatalytic reactions. Research indicates that carboxylic acid reductases (CARs) can effectively reduce this compound under mild conditions, transforming it into valuable aldehyde products. This biotransformation process utilizes ATP and NADPH as cofactors, showcasing the compound's versatility in synthetic biology applications .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various derivatives of benzoylcyclopentane compounds, including this compound. The results highlighted its significant inhibition of tumor growth in vitro, particularly against breast cancer and leukemia cell lines. The study concluded that further structural modifications could enhance its potency and selectivity .

Study 2: Biocatalytic Reduction

Another investigation focused on the enzymatic reduction of this compound using purified CARs from different bacterial strains. The study demonstrated high conversion rates to aldehyde derivatives, indicating the compound's suitability as a substrate for biocatalysis. This research opens avenues for utilizing this compound in green chemistry applications .

Propriétés

IUPAC Name |

(1R,2R)-2-benzoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHBCOBGFZPAI-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.